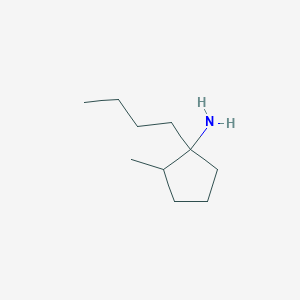

1-Butyl-2-methylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

114635-63-1 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

1-butyl-2-methylcyclopentan-1-amine |

InChI |

InChI=1S/C10H21N/c1-3-4-7-10(11)8-5-6-9(10)2/h9H,3-8,11H2,1-2H3 |

InChI Key |

VXDLQUUGFQVFFI-UHFFFAOYSA-N |

SMILES |

CCCCC1(CCCC1C)N |

Canonical SMILES |

CCCCC1(CCCC1C)N |

Synonyms |

Cyclopentanamine, 1-butyl-2-methyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectroscopy of 1-Butyl-2-methylcyclopentan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No experimental NMR data for 1-Butyl-2-methylcyclopentan-1-amine has been found in the public domain. The data presented herein is a prediction based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally analogous compounds.

Introduction

This compound is a primary amine featuring a substituted cyclopentyl ring. As with many small organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its structural elucidation and characterization. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, a comprehensive experimental protocol for data acquisition, and a workflow for spectral analysis. Due to a lack of available literature on the biological activity of this specific molecule, a discussion of signaling pathways has been omitted.

Predicted NMR Data

The chemical structure of this compound, with atom numbering for NMR assignment, is shown below:

The presence of two chiral centers at C1 and C2 implies the potential for diastereomers, which would exhibit distinct NMR spectra. The following predictions are for one diastereomer and serve as a general guide.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. These predictions are based on the typical chemical shift ranges for protons in similar chemical environments.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

| H2 | 1.8 - 2.2 | Multiplet | 1H |

| H3, H4, H5 (cyclopentyl CH₂) | 1.2 - 1.8 | Multiplets | 6H |

| H7 (butyl CH₂) | 1.2 - 1.5 | Multiplet | 2H |

| H8, H9 (butyl CH₂) | 1.2 - 1.5 | Multiplets | 4H |

| H10 (butyl CH₃) | 0.8 - 1.0 | Triplet | 3H |

| H11 (methyl CH₃) | 0.8 - 1.1 | Doublet | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. These values are estimated from data for methylcyclopentane and n-butylamine.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (quaternary C-NH₂) | 55 - 65 |

| C2 (CH-CH₃) | 35 - 45 |

| C3, C4, C5 (cyclopentyl CH₂) | 20 - 35 |

| C7 (butyl CH₂) | 35 - 45 |

| C8 (butyl CH₂) | 25 - 35 |

| C9 (butyl CH₂) | 20 - 30 |

| C10 (butyl CH₃) | 10 - 15 |

| C11 (methyl CH₃) | 15 - 25 |

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or 500 MHz spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Pulse Width: A 30° or 45° pulse is typically used for routine spectra.[4]

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals.

-

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is standard to produce a spectrum with singlets for each carbon.[5]

-

Acquisition Parameters:

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

-

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

Caption: Workflow for NMR analysis of this compound.

References

An In-depth Technical Guide on the Mass Spectrometry of 1-Butyl-2-methylcyclopentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 1-Butyl-2-methylcyclopentan-1-amine. It includes predicted mass spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of small molecule amines.

Predicted Mass Spectrometry Data

Due to the absence of publicly available experimental mass spectra for this compound, the following data is predicted based on its chemical structure and established fragmentation patterns of aliphatic amines. The molecular formula for this compound is C10H21N, with a monoisotopic mass of 155.1674 Da.[1][2][3]

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value |

| Molecular Formula | C10H21N |

| Monoisotopic Mass | 155.1674 Da |

| Molecular Ion (M+) | m/z 155 |

| Predicted Base Peak | m/z 98 |

| Major Fragment Ions | m/z 140, 126, 112, 84, 70, 57, 44 |

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to be governed by the stability of the resulting carbocations and radical species. The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][5]

For this compound, two primary alpha-cleavage events are anticipated:

-

Cleavage of the butyl group: This would result in the loss of a butyl radical (•C4H9) and the formation of a stable iminium ion with a mass-to-charge ratio (m/z) of 98. This fragment is predicted to be the base peak due to the stability of the resulting secondary iminium ion.

-

Cleavage of the cyclopentyl ring: Breakage of the C-C bond within the cyclopentyl ring adjacent to the amine-substituted carbon can also occur. For instance, the loss of an ethyl radical (•C2H5) from the ring would lead to a fragment at m/z 126.

Other significant fragments are likely to arise from further fragmentation of the initial ions and rearrangements. The loss of a methyl group (•CH3) from the molecular ion would result in a fragment at m/z 140. Cleavage of the butyl chain can also produce a butyl cation at m/z 57.

Experimental Protocol for Mass Spectrometry Analysis

The following is a detailed protocol for the acquisition of mass spectrometry data for this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Solvent: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or dichloromethane.

-

Dilution: Serially dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) to the sample.

2. Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Scan Rate: 2-3 scans/second.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

-

Background Subtraction: Perform background subtraction to obtain a clean mass spectrum.

-

Fragmentation Analysis: Analyze the fragmentation pattern to confirm the structure of the compound. Compare the obtained spectrum with library spectra if available or with the predicted fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. This compound | C10H21N | CID 14087239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Butyl-2-methylcyclopentan-1-amine | C10H21N | CID 64909402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-tert-butyl-N-methylcyclopentanamine | C10H21N | CID 21132216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties of Substituted Cyclopentanamines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted cyclopentanamines. Given the limited availability of experimental data for substituted derivatives, this guide combines established data for the parent compound, cyclopentanamine, with a detailed exploration of computational and experimental methodologies for determining these crucial parameters. Understanding the thermodynamic landscape of these molecules is essential for predicting their stability, reactivity, and potential as therapeutic agents.

Introduction to Cyclopentanamine Derivatives in Drug Discovery

Cyclopentanamine and its substituted analogs are important structural motifs in medicinal chemistry. The rigid cyclopentyl scaffold allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The amine functionality provides a key site for interaction and further chemical modification. Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy are fundamental to understanding the behavior of these molecules, from their synthesis and purification to their interaction with biological systems. These parameters influence reaction equilibria, conformational stability, and binding energetics, all of which are critical considerations in the drug discovery and development process.

Thermodynamic Data of Cyclopentanamine

Table 1: Gas Phase Thermochemistry of Cyclopentanamine [1]

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (ΔfH°gas) | -54.86 ± 0.92 | kJ/mol | Ccb | Good, Messerly, et al., 1975 |

Table 2: Condensed Phase Thermochemistry of Cyclopentanamine

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (ΔfH°liquid) | -88.7 ± 0.9 | kJ/mol | Ccb | Good, Messerly, et al., 1975 |

| Enthalpy of Combustion (ΔcH°liquid) | -3439.4 ± 0.8 | kJ/mol | Ccb | Good, Messerly, et al., 1975 |

| Standard Molar Entropy (S°liquid) | 224.93 | J/mol·K | Calorimetry | Finke, Messerly, et al., 1981 |

| Molar Heat Capacity (Cp,liquid) | 181.21 | J/mol·K | Calorimetry | Finke, Messerly, et al., 1981 |

Table 3: Phase Change Data for Cyclopentanamine

| Property | Value | Units | Method | Reference |

| Boiling Point (Tboil) | 381.15 | K | ||

| Enthalpy of Vaporization (ΔvapH) | 39.3 | kJ/mol | ||

| Melting Point (Tfus) | 190.45 | K | Finke, Messerly, et al., 1981 | |

| Enthalpy of Fusion (ΔfusH) | 1.83 | kJ/mol | Finke, Messerly, et al., 1981 |

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of experimental techniques and computational methods.

Experimental Methodologies

Calorimetry: Calorimetry is a primary experimental technique for measuring the heat changes associated with chemical reactions and physical processes.

-

Bomb Calorimetry: This method is used to determine the enthalpy of combustion. A sample is ignited in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured. The enthalpy of combustion is then calculated from the heat capacity of the calorimeter system and the temperature rise.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity and enthalpies of phase transitions. The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference. By scanning a range of temperatures, one can determine melting points, boiling points, and the associated enthalpy changes.[2][3]

Spectroscopic Methods: Spectroscopic techniques can be used to determine molecular structure and vibrational frequencies, which can then be used in statistical mechanics calculations to derive thermodynamic properties.

-

Infrared (IR) and Raman Spectroscopy: These methods provide information about the vibrational modes of a molecule. The frequencies of these vibrations are used to calculate the vibrational contribution to the entropy and heat capacity.

-

Microwave Spectroscopy: This technique provides highly accurate rotational constants for molecules in the gas phase. These constants are used to calculate the rotational contribution to the entropy and other thermodynamic functions.

Computational Methodologies

Due to the challenges in experimental measurements for every substituted derivative, computational chemistry plays a vital role in predicting thermodynamic properties.

-

Ab Initio Calculations: These methods are based on the principles of quantum mechanics and do not rely on experimental parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and coupled-cluster theory (CCSD(T)) can provide highly accurate energies and molecular properties.

-

Density Functional Theory (DFT): DFT is a widely used computational method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP and M06-2X are commonly employed for thermochemical calculations.

-

Group Additivity Methods: These are empirical methods that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. While less accurate than quantum mechanical methods, they are computationally inexpensive and useful for rapid estimation.

Visualizing Workflows in Drug Development

The following diagrams illustrate key workflows relevant to the study and application of substituted cyclopentanamines in a drug development context.

Caption: A generalized workflow for drug discovery and development.

Caption: Workflow for computational determination of thermodynamic properties.

Conclusion

The thermodynamic properties of substituted cyclopentanamines are critical for their successful development as therapeutic agents. While experimental data for substituted derivatives remain limited, the well-characterized parent compound provides a valuable baseline. Computational chemistry offers a powerful and increasingly accurate means of predicting these properties for novel analogs. By integrating experimental and computational approaches, researchers can gain a deeper understanding of the structure-energy relationships that govern the behavior of this important class of molecules, ultimately accelerating the drug discovery process.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 1-Butyl-2-methylcyclopentan-1-amine

This technical guide provides a detailed overview of the safe handling and storage of 1-Butyl-2-methylcyclopentan-1-amine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety and toxicity data for this compound, this document extrapolates information from general principles for aliphatic amines and data on analogous substances.

Physicochemical Properties

While experimental data is limited, the following properties have been computed for this compound.[1]

| Property | Value | Source |

| Molecular Formula | C10H21N | PubChem[1] |

| Molecular Weight | 155.28 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Hazard Identification and Classification

Based on the general hazards of similar aliphatic amines, this compound is anticipated to pose the following risks. The GHS classification presented here is predictive.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

Signal Word: Danger

Hazard Pictograms:

Figure 1. Predicted GHS Hazard Pictograms.

Experimental Protocols

Specific experimental protocols for determining the safety profile of this compound are not available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing.

Acute Oral Toxicity (OECD 423): This protocol involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step.

Acute Dermal Toxicity (OECD 402): The substance is applied to the clipped skin of animals in a single dose. Observations of effects and mortality are recorded for at least 14 days.

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in the form of a gas, vapor, or aerosol in a controlled atmosphere for a specified period. Toxic effects are observed during and after exposure.

Skin Corrosion/Irritation (OECD 404): A small amount of the substance is applied to the skin of a test animal. The degree of irritation or corrosion is evaluated at specific intervals.

Handling and Storage

4.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

4.3. Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.[3]

-

Take precautionary measures against static discharge.[3]

-

Ground and bond containers and receiving equipment.

-

Use only non-sparking tools.[2]

-

Do not eat, drink, or smoke in areas where this chemical is handled.

4.4. Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from sources of ignition.

-

Store in a segregated and approved area.

-

Incompatible materials include strong oxidizing agents, acids, and acid chlorides.

Figure 2. Key Handling and Storage Workflow.

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.

Figure 3. Spill Response Workflow.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This guide is intended to provide a framework for the safe handling and storage of this compound. It is imperative that all users of this chemical supplement this information with their own rigorous safety assessments and adhere to all applicable regulations.

References

synthesis and characterization of novel cyclopentanamine derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel Cyclopentanamine Derivatives

Introduction

Cyclopentanamine derivatives represent a significant class of organic compounds that are pivotal in medicinal chemistry and drug discovery. Their unique five-membered ring structure provides a versatile scaffold for developing therapeutic agents with a wide range of biological activities. These compounds serve as crucial building blocks for various physiologically active molecules, agrochemicals, and pharmaceuticals.[1] The synthesis of novel derivatives of cyclopentanamine is an active area of research, with applications ranging from anticancer and antioxidant agents to modulators of key signaling pathways.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel cyclopentanamine derivatives for researchers, scientists, and drug development professionals.

Synthesis of Cyclopentanamine Derivatives

The synthesis of cyclopentanamine derivatives often starts from readily available precursors like cyclopentanone.[1][4] A common and efficient method is reductive amination, which involves the reaction of a ketone (cyclopentanone) with an amine in the presence of a reducing agent.[1] Other strategies include multi-step synthesis involving the creation of intermediates that are later converted to the desired cyclopentanamine derivative.[5]

A variety of catalysts, including ruthenium, palladium, and rhodium-based catalysts, have been successfully employed to facilitate these reactions and explore new amine derivatives.[1] For instance, in one study, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized. Depending on the specific ester used, the reactions were carried out using different procedures, sometimes at room temperature in chloroform, and in other cases at higher temperatures with microwave radiation to shorten the reaction time.[2]

Characterization of Novel Derivatives

The structural confirmation and purity assessment of newly synthesized cyclopentanamine derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise determination of the compound's structure.[6][7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6][7]

-

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[8]

-

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[8]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of the synthesized compounds.[5] Purity levels of 95% to 99.5% are often targeted and measured by HPLC.[5]

Quantitative Data Summary

The biological activity of novel cyclopentanamine derivatives is often quantified to compare their efficacy. The following table summarizes quantitative data for selected derivatives from recent studies.

| Compound ID | Derivative Class | Biological Activity | Assay | Quantitative Measurement | Reference |

| 3h | 2-(cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 Inhibition | In vitro enzyme assay | IC₅₀ = 0.07 µM | [2] |

| (R,R)-10 | 1,2-disubstituted cyclopentane | AMPA Receptor Potentiator | Cell-based assay | EC₅₀ = 22.6 nM | [9] |

| 22 | Diarylpentanoid (Cyclopentanone-based) | Antioxidant | DPPH radical scavenging | IC₅₀ = 49.1 µg/mL | [10] |

| 164 | Diarylpentanoid (Cyclopentanone-based) | Antioxidant | DPPH radical scavenging | IC₅₀ = 64.6 µg/mL | [10] |

| Premethylenomycin C | Methylenomycin | Antibacterial (S. aureus) | MIC determination | MIC = 1-2 orders of magnitude lower than methylenomycin A | [11] |

| Premethylenomycin C lactone | Methylenomycin | Antibacterial (S. aureus) | MIC determination | MIC = 1-2 orders of magnitude lower than methylenomycin A | [11] |

Experimental Protocols

General Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives[2]

This protocol is a generalized representation based on procedures for synthesizing derivatives with aromatic substituents.

-

Reactant Mixture : In a microwave process vial, combine the appropriate α-bromoester (1 equivalent), cyclopentylthiourea (1 equivalent), and N,N-diisopropylethylamine (2 equivalents).

-

Solvent Addition : Add an appropriate solvent such as chloroform.

-

Microwave Irradiation : Seal the vial and heat the reaction mixture in a microwave reactor at 150-160 °C for 75 minutes.

-

Work-up : After cooling, the reaction mixture is concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel to afford the desired 2-(cyclopentylamino)thiazol-4(5H)-one derivative.

Characterization by NMR Spectroscopy[6][7]

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ) and coupling constants (J) in both spectra to elucidate the complete chemical structure.

Biological Activities and Signaling Pathways

Novel cyclopentanamine derivatives have demonstrated a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[2] For instance, certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown significant inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[2]

Many therapeutic agents exert their effects by modulating intracellular signaling pathways. The cyclic AMP (cAMP) signaling pathway is a common target in drug discovery.[12] This pathway is involved in numerous physiological processes, and its disruption can be a therapeutic strategy for various diseases.[12] While direct modulation of the cAMP pathway by specific cyclopentanamine derivatives is an area for further research, understanding this pathway is crucial for drug development professionals.

Conclusion

The continue to be a promising avenue for the discovery of new therapeutic agents. Advances in synthetic methodologies, including catalytic processes and microwave-assisted synthesis, have enabled the efficient creation of diverse chemical libraries for biological screening.[1][2] Rigorous characterization using a suite of analytical techniques ensures the structural integrity and purity of these novel compounds, which is a prerequisite for reliable biological evaluation. The identification of derivatives with potent and selective biological activities, such as enzyme inhibition and anticancer effects, underscores the therapeutic potential of this chemical class. Future research will likely focus on optimizing the structure-activity relationships of these compounds, exploring their mechanisms of action through detailed studies of signaling pathways, and advancing the most promising candidates through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities [mdpi.com]

- 3. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopentylamine | 1003-03-8 | FC35865 | Biosynth [biosynth.com]

- 5. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Butyl-2-methylcyclopentan-1-amine in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a general guide and illustrative example. As of the latest literature survey, 1-Butyl-2-methylcyclopentan-1-amine is not a widely documented catalyst for asymmetric synthesis. The experimental details provided below are based on established principles of organocatalysis and are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this and similar chiral amines. The data presented is hypothetical and for illustrative purposes only.

Introduction: The Potential of Chiral Cyclopentylamines in Asymmetric Organocatalysis

Chiral primary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of chiral enamines or iminium ions. This mode of activation enables a wide range of enantioselective transformations, including Michael additions, aldol reactions, and Mannich reactions. The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the chiral amine catalyst.

This compound possesses a chiral scaffold with two stereocenters. The presence of a primary amine functionality suggests its potential to act as an organocatalyst. The butyl and methyl substituents on the cyclopentane ring create a specific chiral environment that could induce asymmetry in a catalytic transformation. These notes explore its hypothetical application in a classic organocatalytic reaction: the asymmetric Michael addition of a ketone to a nitro-olefin.

Hypothetical Application: Asymmetric Michael Addition

The conjugate addition of carbonyl compounds to nitroalkenes is a powerful C-C bond-forming reaction. The use of a chiral primary amine catalyst can facilitate this reaction through an enamine-based mechanism, leading to the formation of enantioenriched products.

Reaction Scheme:

-

Michael Donor: A ketone (e.g., cyclohexanone)

-

Michael Acceptor: A nitro-olefin (e.g., β-nitrostyrene)

-

Catalyst: (1R,2S)-1-Butyl-2-methylcyclopentan-1-amine (hypothetical stereoisomer)

Data Presentation: Illustrative Results of Catalyst Screening

The following table summarizes hypothetical results from a screening study to optimize the reaction conditions for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by (1R,2S)-1-Butyl-2-methylcyclopentan-1-amine.

| Entry | Solvent | Additive (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) [syn] |

| 1 | Toluene | None | 25 | 48 | 65 | 70:30 | 75 |

| 2 | CH2Cl2 | None | 25 | 48 | 72 | 75:25 | 80 |

| 3 | THF | None | 25 | 48 | 50 | 60:40 | 68 |

| 4 | CH2Cl2 | Acetic Acid (10) | 25 | 24 | 85 | 88:12 | 92 |

| 5 | CH2Cl2 | Benzoic Acid (10) | 25 | 24 | 90 | 92:8 | 95 |

| 6 | CH2Cl2 | Benzoic Acid (10) | 0 | 36 | 88 | 91:9 | 94 |

Yield of isolated product after column chromatography. Diastereomeric ratio (dr) and enantiomeric excess (ee) determined by chiral HPLC analysis.

Experimental Protocols

General Protocol for Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitro-olefin using a chiral primary amine catalyst.

Materials:

-

β-nitrostyrene (Michael acceptor)

-

Cyclohexanone (Michael donor)

-

(1R,2S)-1-Butyl-2-methylcyclopentan-1-amine (Catalyst)

-

Benzoic acid (Additive)

-

Dichloromethane (CH2Cl2, anhydrous)

-

Ethyl acetate and Hexanes (for chromatography)

-

Standard glassware (oven-dried)

-

Magnetic stirrer

Procedure:

-

To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (0.2 mmol, 1.0 equiv.).

-

Dissolve the β-nitrostyrene in 2.0 mL of anhydrous CH2Cl2.

-

Add (1R,2S)-1-Butyl-2-methylcyclopentan-1-amine (0.04 mmol, 20 mol%).

-

Add benzoic acid (0.02 mmol, 10 mol%).

-

Stir the mixture for 5 minutes at room temperature.

-

Add cyclohexanone (1.0 mmol, 5.0 equiv.).

-

Seal the flask and stir the reaction mixture at 25 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 24-36 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired Michael adduct.

-

Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

Analytical Methods

-

Thin Layer Chromatography (TLC): Monitor the reaction using silica gel plates with a suitable eluent (e.g., 20% ethyl acetate in hexanes). Visualize spots using UV light and/or potassium permanganate stain.

-

Nuclear Magnetic Resonance (NMR): Confirm the structure of the product using 1H and 13C NMR spectroscopy.

-

High-Performance Liquid Chromatography (HPLC): Determine the diastereomeric ratio and enantiomeric excess using a chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H, or similar) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol).

Visualizations

Experimental Workflow for Catalyst Screening

Application Notes and Protocols for Catalytic Applications of Chiral Cyclopentylamine-Derived Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific catalytic applications for 1-Butyl-2-methylcyclopentan-1-amine complexes are not extensively documented in publicly available literature, the broader class of chiral cyclopentylamine derivatives serves as a critical component in the design of advanced catalysts for asymmetric synthesis. These ligands, particularly when incorporated into cyclopentadienyl (Cp) metal complexes, have demonstrated remarkable efficacy and selectivity in a variety of important organic transformations. This document provides a detailed overview of the catalytic applications of these related complexes, including representative protocols and performance data, to serve as a practical guide for researchers in the field.

Chiral cyclopentadienyl (Cpx) ligands, often synthesized from chiral cyclopentylamines, are pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds.[1][2] Metal complexes of these ligands, particularly with rhodium, iridium, and cobalt, have been successfully employed in challenging reactions such as C-H functionalization, hydrogenation, and carbon-carbon bond formation.[3][4] The steric and electronic properties of the chiral cyclopentylamine backbone play a crucial role in inducing high stereoselectivity in these transformations.[5]

Catalytic Applications and Performance Data

Complexes derived from chiral cyclopentylamines are particularly effective in asymmetric catalysis. Below is a summary of their performance in key reaction types.

Asymmetric C-H Functionalization

Chiral cyclopentadienyl rhodium(III) complexes are powerful catalysts for the enantioselective C-H functionalization of various substrates. These reactions provide a direct and atom-economical route to valuable chiral molecules.

Table 1: Performance of a Representative Chiral CpxRh(III) Catalyst in Asymmetric C-H Functionalization

| Substrate (Arene) | Coupling Partner | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| Benzamide | N-Methoxy-N-methyl-2-butenamide | Isoquinolone Derivative | 95 | 98 | >20:1 |

| Phenylacetic Acid | N-Acetyl-N-methyl-2-propenamine | Chiral γ-Lactam | 88 | 96 | 15:1 |

| 2-Phenylpyridine | 1,1-Diphenylethene | Functionalized Phenylpyridine | 92 | 99 | N/A |

Data is representative of typical results found in the literature for this class of catalysts.

Asymmetric Hydrogenation

Cobalt and iron complexes featuring chiral cyclopentylamine-derived ligands are emerging as effective catalysts for the asymmetric hydrogenation of olefins. These earth-abundant metal catalysts offer a sustainable alternative to precious metal systems.[6][7][8]

Table 2: Performance of a Representative Chiral Cyclopentylamine-Derived Cobalt Catalyst in Asymmetric Hydrogenation

| Substrate (Olefin) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Phenyl-1-propene | 1-Phenylpropane | >99 | 92 |

| 2-(4-Methoxyphenyl)-1-butene | 2-(4-Methoxyphenyl)butane | 98 | 88 |

| Methyl 2-acetamidoacrylate | N-Acetylalanine methyl ester | >99 | 95 |

Data is representative of typical results found in the literature for this class of catalysts.

Asymmetric C-C Cross-Coupling Reactions

Palladium and nickel complexes bearing chiral ligands derived from cyclopentylamines can catalyze asymmetric C-C cross-coupling reactions, a cornerstone of modern organic synthesis.[9][10]

Table 3: Performance of a Representative Chiral Cyclopentylamine-Derived Palladium Catalyst in Asymmetric Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Product | Yield (%) | Enantiomeric Excess (ee, %) | | :--- | :--- | :--- | :--- | | 1-Bromo-2-methylnaphthalene | Phenylboronic acid | 1-Phenyl-2-methylnaphthalene | 91 | 97 | | 2-Bromobenzofuran | (4-Fluorophenyl)boronic acid | 2-(4-Fluorophenyl)benzofuran | 85 | 94 | | 3-Chloropyridine | (2-Methoxyphenyl)boronic acid | 3-(2-Methoxyphenyl)pyridine | 89 | 90 |

Data is representative of typical results found in the literature for this class of catalysts.

Experimental Protocols

The following are representative, detailed methodologies for key experiments utilizing chiral cyclopentylamine-derived catalysts.

Protocol 1: General Procedure for Asymmetric C-H Functionalization

This protocol describes a typical procedure for the rhodium-catalyzed asymmetric C-H functionalization of a benzamide derivative.

Materials:

-

Chiral CpxRh(III) catalyst (e.g., [CpxRh(OAc)2]2) (1.0 mol%)

-

Benzamide substrate (1.0 equiv)

-

Alkene coupling partner (1.2 equiv)

-

Silver acetate (AgOAc) (20 mol%)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the chiral CpxRh(III) catalyst, silver acetate, and the benzamide substrate.

-

Add anhydrous 1,2-dichloroethane via syringe.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the alkene coupling partner via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral isoquinolone.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Hydrogenation of Alkenes

This protocol outlines a general method for the cobalt-catalyzed asymmetric hydrogenation of a prochiral alkene.

Materials:

-

Chiral Cyclopentylamine-Derived Cobalt Complex (e.g., (Cpx)Co(I)) (2.0 mol%)

-

Prochiral alkene substrate (1.0 equiv)

-

Anhydrous and degassed solvent (e.g., THF or Methanol)

-

Hydrogen gas (H2)

Procedure:

-

In a glovebox, add the chiral cobalt catalyst and the alkene substrate to a high-pressure autoclave equipped with a magnetic stir bar.

-

Add the anhydrous and degassed solvent.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired pressure (e.g., 10 atm) with hydrogen gas.

-

Stir the reaction mixture at the specified temperature (e.g., 50 °C) for 12-48 hours.

-

After the reaction is complete, carefully vent the excess hydrogen gas in a fume hood.

-

Open the autoclave and concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Determine the enantiomeric excess using chiral GC or HPLC.

Diagrams

Catalytic Cycle for Asymmetric C-H Functionalization

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H functionalization.

Experimental Workflow for Catalyst Screening

Caption: A typical workflow for high-throughput catalyst screening.

References

- 1. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-enabled and magnesium-activated hydrogenation with earth-abundant cobalt catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

Synthesis of 1-Butyl-2-methylcyclopentan-1-amine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 1-Butyl-2-methylcyclopentan-1-amine, a novel amine with potential applications in pharmaceutical and materials science research. The described two-step synthesis is robust and proceeds through readily available starting materials, culminating in a reductive amination step. This document is intended for researchers, scientists, and drug development professionals.

Abstract

A detailed two-step protocol for the synthesis of this compound is presented. The synthesis commences with the formation of 2-methylcyclopentanone, followed by a reductive amination reaction with butylamine using sodium triacetoxyborohydride as the reducing agent. This method offers a reliable route to the target compound with a high yield. This document outlines the detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Substituted cycloalkylamines are important structural motifs in a variety of biologically active molecules and functional materials. The title compound, this compound, represents a scaffold with potential for further elaboration in drug discovery and development. The synthetic route described herein is efficient and utilizes standard laboratory techniques, making it accessible to a broad range of chemistry researchers.

Experimental Protocols

The synthesis of this compound is accomplished in two main stages:

Step 1: Synthesis of 2-Methylcyclopentanone

The intermediate, 2-methylcyclopentanone, is synthesized from methyl 1-methyl-2-oxocyclopentanecarboxylate.

-

Reaction: To a mixture of methyl 1-methyl-2-oxocyclopentanecarboxylate (1.0 eq) and water, concentrated sulfuric acid (0.1 eq) is added.

-

Conditions: The reaction mixture is heated to 100 °C and stirred for 10 hours.

-

Work-up: After cooling to room temperature, the organic phase is separated, washed with 5% sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-methylcyclopentanone.

Step 2: Reductive Amination to Yield this compound

The final product is obtained through the reductive amination of 2-methylcyclopentanone with butylamine.

-

Reaction: To a solution of 2-methylcyclopentanone (1.0 eq) in ethyl acetate, butylamine (1.1 eq) is added, followed by the portion-wise addition of sodium triacetoxyborohydride (1.2 eq).

-

Conditions: The reaction mixture is stirred at room temperature for 6 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactants | Product | Molar Ratio (eq) | Solvent | Reducing Agent | Reaction Time (h) | Temperature | Yield (%) | Purity (%) |

| 1 | Methyl 1-methyl-2-oxocyclopentanecarboxylate, Sulfuric Acid, Water | 2-Methylcyclopentanone | 1.0 : 0.1 : excess | Water | - | 10 | 100 °C | 95 | >98 (GC) |

| 2 | 2-Methylcyclopentanone, Butylamine | This compound | 1.0 : 1.1 | Ethyl Acetate | Sodium Triacetoxyborohydride (1.2 eq) | 6 | Room Temp. | ~85-95 (Estimated) | >95 (LC-MS) |

Note: The yield for Step 2 is an estimation based on typical reductive amination reactions with similar substrates. Actual yields may vary.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described methodology is high-yielding and employs standard laboratory techniques, making it a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further studies to fully characterize the final compound and explore its potential applications are encouraged.

Application Notes and Protocols: The Role of Chiral Amines in Pharmaceutical Ingredient Synthesis

Introduction

Chiral amines are fundamental structural components in a vast array of biologically active molecules, making them indispensable building blocks in the pharmaceutical industry. It is estimated that approximately 40-45% of all small-molecule drug candidates and approved drugs contain at least one chiral amine moiety.[1][2][3][4][5] The specific stereochemistry of these amines is often crucial for the therapeutic efficacy and safety of a drug, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development of efficient and highly stereoselective methods for synthesizing enantiopure amines is a paramount objective in modern drug development.

This document provides an overview of key synthetic strategies for producing chiral amines and detailed protocols for the synthesis of notable active pharmaceutical ingredients (APIs), including Sitagliptin, Rivastigmine, and Duloxetine.

Core Synthetic Methodologies

The synthesis of enantiomerically pure amines is achieved through several powerful catalytic methods. These approaches are broadly categorized into transition-metal catalysis, biocatalysis, and organocatalysis, each offering unique advantages.

-

Asymmetric Hydrogenation and Reductive Amination : This is one of the most direct and widely used methods for preparing α-chiral amines.[4] It typically involves the hydrogenation of prochiral imines, enamines, or related unsaturated nitrogen-containing compounds using a chiral transition-metal catalyst, often based on iridium or rhodium.[4][6] Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of molecular hydrogen, offers operational simplicity and is also widely employed.[7]

-

Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical methods.[2][8] Key enzyme classes include:

-

Transaminases (TAs) : These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiopurity.[5][8] This method has been successfully implemented on an industrial scale, for example, in the manufacturing of Sitagliptin.[2][9][10][11]

-

Monoamine Oxidases (MAOs) : MAOs can be used in deracemization processes. They selectively oxidize one enantiomer of a racemic amine to an imine, which is then non-selectively reduced back to the racemic amine. Over time, this kinetic resolution process leads to the accumulation of the desired single enantiomer.[1][3]

-

Imine Reductases (IREDs) : These enzymes catalyze the asymmetric reduction of imines to chiral amines and have become a powerful tool for this transformation.[12]

-

-

Asymmetric Aza-Michael Addition : This organocatalytic method involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The use of a chiral catalyst, such as a quinine-derived urea, can induce high enantioselectivity in the product, which can then be converted to the target chiral amine.[13]

Logical Workflow for Chiral Amine Synthesis

The general approach to synthesizing a target chiral amine-containing pharmaceutical ingredient involves several key stages, from initial substrate selection to the final API formulation.

Caption: General workflow for pharmaceutical chiral amine synthesis.

Case Study 1: Sitagliptin

Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis represents a landmark achievement in industrial biocatalysis, where an enzymatic process replaced a transition-metal-catalyzed one, leading to a more efficient, economical, and environmentally friendly manufacturing process.[9][10]

Synthetic Approaches Overview

| Method | Catalyst Type | Key Transformation | Enantiomeric Excess (ee) | Key Advantages |

| Asymmetric Hydrogenation | Rhodium(I)/(t)Bu JOSIPHOS | Asymmetric hydrogenation of an enamine | 97% (before recrystallization) | High enantioselectivity |

| Biocatalysis | Engineered (R)-selective Transaminase (ATA-117) | Asymmetric reductive amination of prositagliptin ketone | >99.95% | Higher yield, reduced waste, no heavy metals, milder conditions[10] |

Biocatalytic Synthesis of Sitagliptin

The biocatalytic route involves the direct amination of prositagliptin ketone using an engineered transaminase enzyme.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iqac.unigoa.ac.in [iqac.unigoa.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 1-Butyl-2-methylcyclopentan-1-amine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1-Butyl-2-methylcyclopentan-1-amine is a substituted cycloalkylamine with the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N | PubChem |

| Molecular Weight | 155.28 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 114635-63-1 | PubChem[1] |

| Synonyms | Cyclopentanamine, 1-butyl-2-methyl- | PubChem[1] |

Potential Applications in Organic Synthesis

Based on the functionalities of a primary amine on a sterically hindered cyclopentane scaffold, this compound holds potential as a valuable precursor in several areas of organic synthesis, particularly where stereochemical control is crucial.

Chiral Auxiliary in Asymmetric Synthesis

The presence of two stereocenters (at C1 and C2 of the cyclopentane ring) suggests that chiral isomers of this amine could serve as effective chiral auxiliaries.[2][3] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The bulky nature of the 1-butyl and 2-methyl substituents could provide significant steric hindrance, leading to high diastereoselectivity in reactions such as:

-

Asymmetric Alkylation: Formation of chiral centers via alkylation of enolates derived from amides of the title compound.

-

Asymmetric Aldol Reactions: Controlling the stereochemistry of new hydroxyl and methyl groups in aldol additions.

-

Asymmetric Diels-Alder Reactions: Influencing the facial selectivity of cycloaddition reactions.

Building Block for Bioactive Molecules and Pharmaceuticals

The cyclopentane ring is a common motif in a variety of biologically active natural products and pharmaceutical agents. Substituted cyclopentylamines are key intermediates in the synthesis of drugs, including antiviral and antithrombotic agents. The specific substitution pattern of this compound could be explored for the synthesis of novel analogs of existing drugs or as a scaffold for new pharmacophores. The lipophilic butyl group and the chiral cyclopentane core could influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Ligand for Asymmetric Catalysis

Chiral amines are frequently used as ligands for transition metals in asymmetric catalysis. The nitrogen atom of this compound can coordinate to a metal center, and the chiral cyclopentyl scaffold can create a chiral environment around the metal, enabling enantioselective transformations such as:

-

Asymmetric hydrogenation

-

Asymmetric C-H activation

-

Asymmetric cross-coupling reactions

Experimental Protocols (Hypothetical)

The following are generic, hypothetical protocols illustrating how this compound might be used in a synthetic context. These would require adaptation and optimization.

Synthesis of an N-Acyl Derivative (Amide Formation)

This protocol describes the formation of an amide, which could be a precursor for using the amine as a chiral auxiliary.

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., propionyl chloride) (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add the acyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude amide.

-

Purify the crude product by column chromatography on silica gel.

Imine Formation with an Aldehyde

This protocol outlines the formation of an imine, a key step in many C-N bond-forming reactions.

Materials:

-

This compound (1.0 eq)

-

Aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Toluene

-

Magnesium sulfate or molecular sieves

-

Dean-Stark apparatus (optional)

-

Standard glassware for organic synthesis

Procedure:

-

Combine this compound and the aldehyde in a round-bottom flask containing toluene.

-

Add a drying agent such as anhydrous magnesium sulfate or molecular sieves.

-

For less reactive substrates, fit the flask with a Dean-Stark apparatus and reflux the mixture to remove the water formed during the reaction.

-

Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

-

Once the reaction is complete, filter off the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude imine, which can be used in subsequent steps without further purification.

Visualizations

Hypothetical Experimental Workflow: Amide Synthesis

Caption: Hypothetical workflow for the synthesis of an N-acyl derivative.

Logical Pathway for Research and Application Development

Caption: Logical pathway for exploring the synthetic utility of the title compound.

References

Application Notes and Protocols for 1-Butyl-2-methylcyclopentan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for a common reaction involving 1-Butyl-2-methylcyclopentan-1-amine and explore its potential applications in synthetic and medicinal chemistry.

Introduction

This compound is a cyclic primary amine with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its stereochemistry and substitution pattern can influence the biological activity and pharmacokinetic properties of the resulting compounds. The presence of a primary amine group allows for a wide range of chemical transformations, most notably the formation of amides, sulfonamides, and imines, and participation in various coupling reactions. The lipophilic butyl and cyclopentyl groups can contribute to the overall druglikeness of synthesized molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for planning reactions, including solvent selection and purification methods.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C10H21N | PubChem |

| Molecular Weight | 155.28 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Table 1: Physicochemical Properties of this compound [1]

Experimental Protocol: Synthesis of N-(1-Butyl-2-methylcyclopentyl)benzamide

This protocol details the synthesis of an amide via the reaction of this compound with benzoyl chloride. Amide bond formation is a fundamental transformation in organic and medicinal chemistry.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 155.28 | 1.00 g | 6.44 mmol |

| Benzoyl Chloride | 140.57 | 0.99 g (0.83 mL) | 7.08 mmol |

| Triethylamine | 101.19 | 1.30 g (1.79 mL) | 12.88 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |

Table 2: Reagents for the Synthesis of N-(1-Butyl-2-methylcyclopentyl)benzamide

Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.00 g, 6.44 mmol) and dichloromethane (30 mL).

-

Addition of Base: Add triethylamine (1.79 mL, 12.88 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of benzoyl chloride (0.83 mL, 7.08 mmol) in dichloromethane (20 mL) to the stirred reaction mixture over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Workup:

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford the pure N-(1-Butyl-2-methylcyclopentyl)benzamide.

Expected Results

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| N-(1-Butyl-2-methylcyclopentyl)benzamide | 1.67 | 1.45 | 87 |

Table 3: Yield of N-(1-Butyl-2-methylcyclopentyl)benzamide

| Spectroscopic Data | Expected Peaks/Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-7.7 (m, 2H, Ar-H), 7.5-7.4 (m, 3H, Ar-H), 6.0 (br s, 1H, NH), 2.2-2.0 (m, 1H), 1.9-1.5 (m, 8H), 1.4-1.2 (m, 4H), 0.9 (t, 3H, J=7.2 Hz), 0.8 (d, 3H, J=6.8 Hz) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5, 135.0, 131.2, 128.5, 126.8, 65.0, 45.1, 38.2, 32.5, 29.8, 26.4, 23.1, 14.0, 13.5 |

| Mass Spec (ESI+) | m/z 260.20 (M+H)⁺ |

Table 4: Characterization Data for N-(1-Butyl-2-methylcyclopentyl)benzamide

Experimental Workflow and Potential Application Pathway

The following diagrams illustrate the experimental workflow for the synthesis of the amide and a conceptual pathway for its potential application in drug discovery.

Caption: Experimental workflow for the synthesis of N-(1-Butyl-2-methylcyclopentyl)benzamide.

Caption: Conceptual pathway for the use of this compound derivatives in drug discovery.

Discussion

The protocol described provides a reliable method for the acylation of this compound. The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, thus preventing the protonation of the starting amine which would render it unreactive. The workup procedure is designed to remove excess reagents and byproducts. Purification by column chromatography is a standard and effective method for obtaining the final product with high purity.

The synthesized amide, and other derivatives of this compound, can be valuable intermediates in drug discovery programs. The cyclopentyl scaffold is a common motif in medicinal chemistry, often used to introduce conformational rigidity and improve metabolic stability. The butyl and methyl substituents can be varied to probe the binding pocket of a biological target and optimize pharmacokinetic properties. The conceptual pathway illustrates how a library of such derivatives can be synthesized and screened to identify lead compounds for further development.

References

Application Note: Chiral GC Analysis of 1-Butyl-2-methylcyclopentan-1-amine Following Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 1-Butyl-2-methylcyclopentan-1-amine is a chiral primary amine that serves as a potential building block in the synthesis of more complex pharmaceutical compounds. Gas chromatography (GC) is a high-resolution analytical technique well-suited for the analysis of volatile and semi-volatile compounds. However, the direct separation of enantiomers on a standard GC column is not possible. This application note details two primary protocols for the chiral analysis of this compound by GC:

-

Indirect Method: Derivatization of the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a conventional achiral GC column.

-

Direct Method: Derivatization with an achiral agent to improve chromatographic properties, followed by separation of the enantiomers on a chiral stationary phase (CSP) GC column.

Principle of the Methods

Indirect Chiral Separation: This method relies on converting the enantiomeric pair into a pair of diastereomers. Enantiomers have identical physical properties (e.g., boiling point, solubility), making them co-elute on achiral columns. Diastereomers, however, have different physical properties and can be separated using standard chromatography.[1] By reacting the racemic amine with an enantiomerically pure chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), two diastereomeric amides are formed, which can then be resolved on a standard achiral column like a DB-5 or HP-5ms.[2]

Direct Chiral Separation: This is the preferred modern approach, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] Cyclodextrin-based columns are widely used for this purpose.[3] Although direct analysis is possible, primary amines often exhibit poor peak shape (tailing) on GC columns. Therefore, achiral derivatization of the polar amine group is highly recommended to increase volatility and reduce peak tailing.[4] Reagents like trifluoroacetic anhydride (TFAA) are commonly used to convert the amine into a less polar and more volatile trifluoroacetamide derivative.[5] The derivatized enantiomers are then separated on a CSP column.

Protocol 1: Indirect Analysis via Chiral Derivatization

This protocol describes the formation of diastereomers using L-TPC for separation on an achiral column.

Apparatus and Reagents

-

Apparatus: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), autosampler, 1-2 mL reaction vials with screw caps, heating block or water bath.

-

GC Column: Standard achiral column, e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Reagents:

-

Racemic this compound standard.

-

(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), >98% enantiomeric purity.

-

Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Tertiary amine base (e.g., Triethylamine), anhydrous.

-

Saturated sodium bicarbonate solution.

-

Anhydrous sodium sulfate.

-

Experimental Protocol

-

Standard Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the chosen anhydrous solvent.

-

Derivatization: a. To a 2 mL vial, add 100 µL of the amine stock solution. b. Add 20 µL of triethylamine. c. Add 150 µL of a 10 mg/mL solution of L-TPC in the same solvent. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 60°C for 30 minutes. f. Cool the vial to room temperature.

-

Work-up: a. Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagent. b. Vortex for 1 minute and allow the layers to separate. c. Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. d. The sample is now ready for GC analysis.

GC Conditions

| Parameter | Value |

| Column | HP-5ms (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temp. | 250°C |

| Injection Vol. | 1 µL (Split mode, 50:1) |

| Oven Program | 100°C (hold 2 min), ramp at 10°C/min to 280°C, hold 5 min |

| Detector | FID or MS |

| FID Temp. | 280°C |

| MS Transfer Line | 280°C |

Expected Results

Two well-resolved peaks corresponding to the two diastereomeric amides should be observed. The peak area ratio can be used to determine the enantiomeric ratio of the original sample.

Protocol 2: Direct Analysis on a Chiral Column

This protocol uses achiral derivatization with TFAA followed by separation on a cyclodextrin-based chiral column.

Apparatus and Reagents

-

Apparatus: Gas Chromatograph with FID or MS, autosampler, 1-2 mL reaction vials with screw caps, heating block.

-

GC Column: Chiral Stationary Phase column, e.g., Astec CHIRALDEX® G-TA or Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

-

Reagents:

-

Racemic this compound standard.

-

Trifluoroacetic anhydride (TFAA).

-

Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Experimental Protocol

-

Standard Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the chosen anhydrous solvent.

-

Derivatization: a. To a 2 mL vial, add 100 µL of the amine stock solution. b. Add 50 µL of TFAA.[7] c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 60°C for 20 minutes.[7] e. Cool the vial to room temperature. f. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. g. Reconstitute the residue in 200 µL of the solvent. The sample is now ready for GC analysis.

GC Conditions

| Parameter | Value |

| Column | Astec CHIRALDEX® G-TA (or equivalent β-cyclodextrin phase) |

| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |

| Injector Temp. | 230°C |

| Injection Vol. | 1 µL (Split mode, 50:1) |

| Oven Program | 90°C (hold 1 min), ramp at 2°C/min to 180°C, hold 10 min |

| Detector | FID or MS |

| FID Temp. | 250°C |

| MS Transfer Line | 250°C |

Expected Results

Two baseline-separated peaks corresponding to the two enantiomers of the N-trifluoroacetylated amine derivative should be observed. Reducing the analysis temperature often increases the separation factor (α) for enantiomers on chiral columns.[8]

Data Presentation and Analysis

The primary goals are to achieve baseline resolution of the enantiomers/diastereomers and to quantify their relative amounts.

Calculations

-

Resolution (Rs): Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)

-

Where t_R1 and t_R2 are the retention times of the two peaks, and w_1 and w_2 are their respective peak widths at the base. A value of Rs ≥ 1.5 indicates baseline separation.

-

-

Enantiomeric Excess (ee%): ee% = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100

-

Where Area_1 and Area_2 are the integrated peak areas of the two enantiomers/diastereomers.

-

Hypothetical Quantitative Data Summary (Direct Method)

| Analyte | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Ratio |

| Enantiomer 1 | 21.54 | 512340 | \multirow{2}{}{1.85} | \multirow{2}{}{50.1 : 49.9} |

| Enantiomer 2 | 22.08 | 510890 |

Visualizations

References